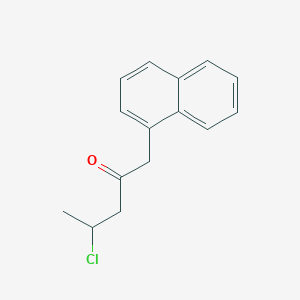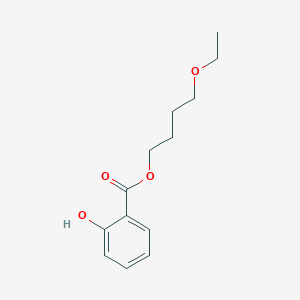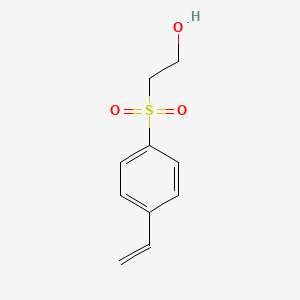
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is a chemical compound with the molecular formula C10H12O3S It is characterized by the presence of a sulfonyl group attached to an ethan-1-ol moiety, with an ethenylbenzene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol typically involves the sulfonation of 4-ethenylbenzene followed by the addition of ethan-1-ol. The reaction conditions often require the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethenylbenzene moiety can undergo electrophilic aromatic substitution, further modifying its chemical behavior.
類似化合物との比較
Similar Compounds
2-(4-Ethynylbenzene-1-sulfonyl)ethan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
2-(4-Methylbenzene-1-sulfonyl)ethan-1-ol: Contains a methyl group instead of an ethenyl group.
2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol: Features a chlorine atom in place of the ethenyl group.
Uniqueness
2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
700870-27-5 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)sulfonylethanol |
InChI |
InChI=1S/C10H12O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h2-6,11H,1,7-8H2 |
InChIキー |
BGYOODZFEGMEQX-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


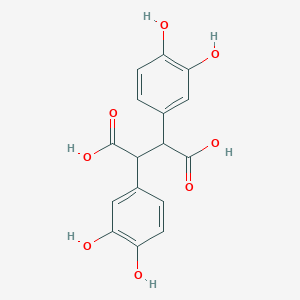

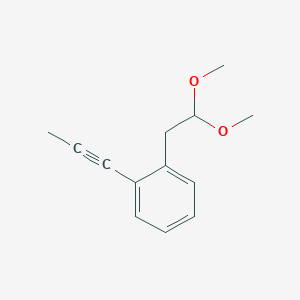
![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
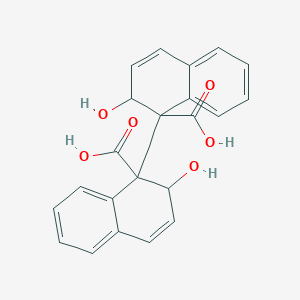


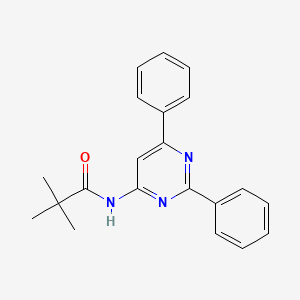
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
